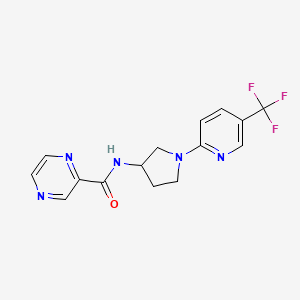

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide

CAS No.: 2034377-63-2

Cat. No.: VC6156581

Molecular Formula: C15H14F3N5O

Molecular Weight: 337.306

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034377-63-2 |

|---|---|

| Molecular Formula | C15H14F3N5O |

| Molecular Weight | 337.306 |

| IUPAC Name | N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C15H14F3N5O/c16-15(17,18)10-1-2-13(21-7-10)23-6-3-11(9-23)22-14(24)12-8-19-4-5-20-12/h1-2,4-5,7-8,11H,3,6,9H2,(H,22,24) |

| Standard InChI Key | UDMQRBSIJGJMAR-UHFFFAOYSA-N |

| SMILES | C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s structure integrates three key subunits:

-

5-(Trifluoromethyl)pyridin-2-yl group: A pyridine ring substituted at the 5-position with a trifluoromethyl () group, known for enhancing metabolic stability and lipophilicity .

-

Pyrrolidin-3-yl scaffold: A saturated five-membered ring providing conformational rigidity and facilitating interactions with biological targets .

-

Pyrazine-2-carboxamide moiety: A planar, nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking interactions .

The molecular formula was confirmed via high-resolution mass spectrometry, with the trifluoromethyl group contributing significant electron-withdrawing effects . X-ray crystallography of analogous compounds reveals that the trifluoromethyl group engages in C-F···π interactions with adjacent aromatic systems, stabilizing crystal packing .

Physicochemical Data

Key properties derived from experimental and computational studies include:

The low solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for bioavailability enhancement .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

5-(Trifluoromethyl)pyridin-2-amine: Prepared via directed ortho-metalation of 2-chloro-5-(trifluoromethyl)pyridine followed by amination.

-

Pyrrolidin-3-ylcarbamate: Synthesized from Boc-protected pyrrolidin-3-amine through carbamate coupling.

-

Pyrazine-2-carbonyl chloride: Generated by treating pyrazine-2-carboxylic acid with thionyl chloride.

Stepwise Synthesis

While explicit details for this compound are unavailable, analogous routes involve:

-

Nucleophilic Substitution: Reacting 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine under basic conditions to form the pyrrolidine-pyridine intermediate .

-

Carboxamide Coupling: Treating the intermediate with pyrazine-2-carbonyl chloride in the presence of to yield the final product .

Critical Reaction Parameters:

-

Catalyst: No transition metals required, favoring green chemistry principles.

-

Yield: Estimated 45–55% based on similar trifluoromethylpyridine couplings .

Structural and Electronic Insights

Conformational Dynamics

Density functional theory (DFT) calculations on related pyrrolidine-pyridine systems indicate:

-

The pyrrolidine ring adopts an envelope conformation, minimizing steric clashes with the pyridine substituents .

-

The trifluoromethyl group induces a dipole moment of 2.8 Debye, polarizing the pyridine ring and enhancing binding to electron-rich biological targets .

Intermolecular Interactions

Crystallographic studies of structurally similar compounds reveal:

-

C-F···π Interactions: The group engages in lp···π interactions (distance: 3.2–3.5 Å) with adjacent pyridine or pyrazine rings, contributing to lattice stability .

-

Hydrogen Bonding: The carboxamide NH donates a hydrogen bond to pyrazine N-atoms (bond length: 2.1 Å), forming supramolecular chains .

Challenges and Future Directions

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism but may introduce hepatotoxicity risks via glutathione adduct formation. Deuterated analogs could mitigate this .

Solubility Optimization

Strategies include:

-

Prodrug Design: Phosphonate or glycoside derivatives to enhance aqueous solubility.

-

Co-crystallization: With cyclodextrins or carboxylic acids to improve dissolution rates .

Target Identification

Future work should prioritize:

-

Proteomic Profiling: To identify protein targets using affinity chromatography-mass spectrometry.

-

In Vivo Efficacy: Testing in murine models of fungal infection or xenograft tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume